molecular formula C20H23ClN2O3S B11245816 1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11245816
M. Wt: 406.9 g/mol
InChI Key: AQYKHHJAKJZBRU-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
  • 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

Comparison: 1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide is unique due to the presence of both the chlorobenzyl and methylphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs. The combination of these functional groups can enhance its potency and selectivity in various applications.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-4-2-6-19(12-15)22-20(24)17-5-3-11-23(13-17)27(25,26)14-16-7-9-18(21)10-8-16/h2,4,6-10,12,17H,3,5,11,13-14H2,1H3,(H,22,24)

InChI Key

AQYKHHJAKJZBRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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